Eltrombopag metabolite M1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eltrombopag metabolite M1 is a minor circulating component formed during the metabolism of eltrombopag, a small molecule thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. The metabolite M1 is formed through mono-oxygenation processes and plays a role in the overall pharmacokinetics and pharmacodynamics of eltrombopag .
準備方法
Synthetic Routes and Reaction Conditions: Eltrombopag metabolite M1 is generated in bulk through in vitro incubations with human liver microsomes. The process involves isolating human liver microsomes from a donor and conducting duplicate incubations . The specific synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the available literature.
Industrial Production Methods: the generation of M1 in bulk through in vitro microsomal incubations suggests that similar processes could be scaled up for industrial production .
化学反応の分析
Types of Reactions: Eltrombopag metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and conjugation with glucuronic acid, glutathione, or cysteine . These reactions are primarily mediated by cytochrome P450 enzymes.
Common Reagents and Conditions:
Conjugation: Glucuronic acid, glutathione, and cysteine are common reagents used in conjugation reactions.
Major Products Formed: The major products formed from the reactions involving this compound include acyl glucuronides and glutathione-related conjugates .
科学的研究の応用
Eltrombopag metabolite M1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
作用機序
Eltrombopag metabolite M1 exerts its effects through interactions with the thrombopoietin receptor. Eltrombopag, the parent compound, is a thrombopoietin receptor agonist that stimulates the production of platelets by binding to the transmembrane domain of the thrombopoietin receptor . This interaction leads to the activation of downstream signaling pathways, including the phosphorylation of STAT and JAK proteins . Unlike other thrombopoietin receptor agonists, eltrombopag does not activate the AKT pathway .
類似化合物との比較
Eltrombopag metabolite M1 can be compared with other similar compounds, such as romiplostim and avatrombopag, which are also thrombopoietin receptor agonists. Some key points of comparison include:
Romiplostim: A peptide-based thrombopoietin receptor agonist that stimulates platelet production through a mechanism similar to eltrombopag.
Conclusion
This compound is a minor but significant component in the metabolism of eltrombopag. Its formation, chemical reactions, and scientific research applications contribute to the overall understanding of eltrombopag’s pharmacokinetics and pharmacodynamics. The unique properties of eltrombopag and its metabolites, compared to other thrombopoietin receptor agonists, highlight its potential in treating thrombocytopenia and related conditions.
特性
CAS番号 |
1396009-04-3 |
---|---|
分子式 |
C25H22N4O5 |
分子量 |
458.5 g/mol |
IUPAC名 |
3-[2-hydroxy-3-[[2-[4-(hydroxymethyl)-3-methylphenyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-11-19(10-9-18(14)13-30)29-24(32)22(15(2)28-29)27-26-21-8-4-7-20(23(21)31)16-5-3-6-17(12-16)25(33)34/h3-12,28,30-31H,13H2,1-2H3,(H,33,34) |
InChIキー |
MRORRIKWEKUDIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。